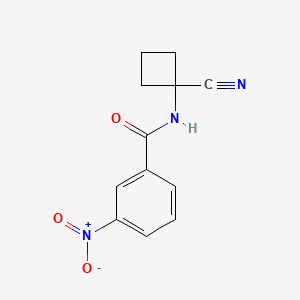
Acétate de méthyle 2-((6-amino-3,5-dicyano-4-(4-éthoxyphényl)pyridin-2-yl)thio)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate is a complex organic compound that belongs to the class of pyridine derivatives
Applications De Recherche Scientifique
Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Mode of Action
It is known that the compound is synthesized via the michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethio (seleno)amides and 4-methylmorpholine .
Result of Action
The molecular and cellular effects of Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate’s action are currently unknown
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with malononitrile to form an intermediate, which is then subjected to cyclization and subsequent functional group modifications to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired chemical transformations efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives with comparable functional groups, such as:
- Methyl 2-((6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)acetate
- Ethyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate.
Uniqueness
Propriétés
IUPAC Name |
methyl 2-[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-3-25-12-6-4-11(5-7-12)16-13(8-19)17(21)22-18(14(16)9-20)26-10-15(23)24-2/h4-7H,3,10H2,1-2H3,(H2,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOPGRKHUOTUHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)OC)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(4-hydroxyphenyl)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one](/img/structure/B2392020.png)
![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)
![3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2392022.png)


![N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2392026.png)


![2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2392033.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-5-carboxylic acid](/img/structure/B2392035.png)


